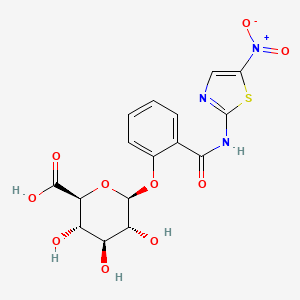
Tizoxanide glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tizoxanide glucuronide is a metabolite of tizoxanide, which itself is an active metabolite of nitazoxanide. Nitazoxanide is a broad-spectrum antiparasitic and antiviral agent. This compound is formed through the process of glucuronidation, primarily in the liver and intestines . This compound plays a significant role in the metabolism and elimination of nitazoxanide in humans and other species .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tizoxanide glucuronide is synthesized through the glucuronidation of tizoxanide. This process involves the enzyme UDP-glucuronosyltransferase (UGT), which catalyzes the transfer of glucuronic acid to tizoxanide . The reaction typically occurs in the liver and intestines, where UGT enzymes are abundant .
Industrial Production Methods
Industrial production of this compound involves the use of recombinant human UGT enzymes, such as UGT1A1 and UGT1A8, which have shown high glucuronidation abilities . The reaction conditions are optimized to achieve high yields and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Tizoxanide glucuronide primarily undergoes glucuronidation, a type of conjugation reaction. This reaction involves the addition of glucuronic acid to tizoxanide, resulting in the formation of this compound .
Common Reagents and Conditions
The glucuronidation reaction requires UDP-glucuronic acid as the glucuronic acid donor and UGT enzymes as catalysts . The reaction is typically carried out in aqueous buffer solutions at physiological pH and temperature.
Major Products Formed
The major product formed from the glucuronidation of tizoxanide is this compound . This compound is more water-soluble than its precursor, facilitating its excretion from the body.
Scientific Research Applications
Tizoxanide glucuronide has several scientific research applications, including:
Pharmacokinetics: Studying the metabolism and elimination of nitazoxanide in humans and other species.
Drug Development: Investigating the role of UGT enzymes in drug metabolism and potential drug-drug interactions.
Antiparasitic and Antiviral Research: Assessing the efficacy of nitazoxanide and its metabolites in treating various infections
Analytical Chemistry: Developing and validating analytical methods for the quantification of tizoxanide and its metabolites in biological samples.
Mechanism of Action
Tizoxanide glucuronide exerts its effects through the inhibition of the pyruvate:ferredoxin/flavodoxin oxidoreductase (PFOR) cycle, disrupting the energy metabolism in anaerobic microbes . This mechanism is similar to that of its precursor, nitazoxanide, which also induces lesions in cell membranes and depolarizes mitochondrial membranes .
Comparison with Similar Compounds
Similar Compounds
Nitazoxanide: The parent compound of tizoxanide and tizoxanide glucuronide, with broad-spectrum antiparasitic and antiviral activity.
Tizoxanide: The active metabolite of nitazoxanide, which undergoes glucuronidation to form this compound.
Metronidazole: An antiparasitic and antibacterial agent with a similar mode of action but different chemical structure.
Uniqueness
This compound is unique in its role as a major metabolite of nitazoxanide, contributing to its pharmacokinetics and therapeutic effects . Unlike metronidazole, this compound retains activity against metronidazole-resistant strains of certain parasites .
Properties
CAS No. |
296777-75-8 |
|---|---|
Molecular Formula |
C16H15N3O10S |
Molecular Weight |
441.4 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]phenoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C16H15N3O10S/c20-9-10(21)12(14(24)25)29-15(11(9)22)28-7-4-2-1-3-6(7)13(23)18-16-17-5-8(30-16)19(26)27/h1-5,9-12,15,20-22H,(H,24,25)(H,17,18,23)/t9-,10-,11+,12-,15+/m0/s1 |
InChI Key |
UJTOVSZPBVTOMC-QKZHPOIUSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-])O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-])OC3C(C(C(C(O3)C(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



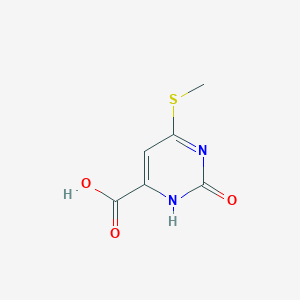
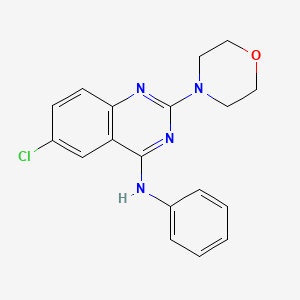
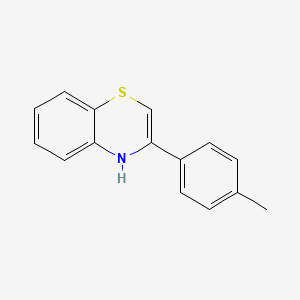
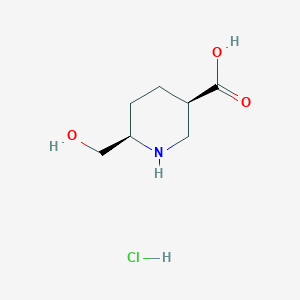
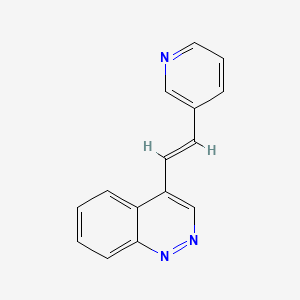
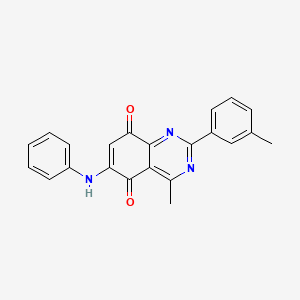

![(3R,4R)-4-naphthalen-2-yloxy-1-[(1S)-1-phenylethyl]pyrrolidin-3-ol](/img/structure/B15215796.png)
![4H-Pyrido[1,2-a]pyrimidin-4-one, 2,3-dimethyl](/img/structure/B15215814.png)
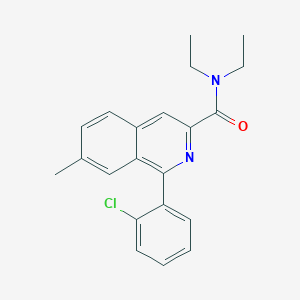
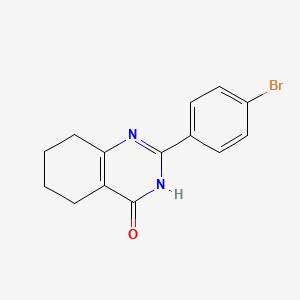

![N-[1-(1H-indol-3-yl)propan-2-yl]benzenesulfonamide](/img/structure/B15215841.png)
